

use of Entrectinib-d8 in ADME (absorption, distribution, metabolism, and excretion) studies

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Compound of Interest		
Compound Name:	Entrectinib-d8	
Cat. No.:	B15135475	Get Quote

Application Notes and Protocols for the Use of Entrectinib-d8 in ADME Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entrectinib is a potent, central nervous system (CNS)-active inhibitor of tyrosine receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its successful development. **Entrectinib-d8**, a deuterated analog of Entrectinib, serves as an indispensable tool in these studies, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like **Entrectinib-d8** is considered the gold standard for mitigating matrix effects, improving data accuracy, and ensuring the reliability of pharmacokinetic measurements.

These application notes provide a comprehensive overview and detailed protocols for utilizing **Entrectinib-d8** in key ADME studies.

Physicochemical Properties of Entrectinib



Property	Value	Reference
Molecular Formula	C31H34F2N6O2	DrugBank Online
Molecular Weight	560.6 g/mol	DrugBank Online
Permeability	Moderately Permeable	
Solubility	Strongly pH-dependent	_
Lipophilicity	Lipophilic	_

Pharmacokinetic Parameters of Entrectinib



Parameter	Value	Condition	Reference
Tmax (Time to Maximum Concentration)	~4-6 hours	Single and multiple oral doses	
Elimination Half-life (t1/2)	~20 hours		
Active Metabolite (M5) Elimination Half-life (t1/2)	~40 hours		
Apparent Volume of Distribution (Vd)	551 L		
Active Metabolite (M5) Apparent Volume of Distribution (Vd)	81.1 L		
Plasma Protein Binding	>99%		
M5-to-Entrectinib AUC Ratio at Steady-State	0.5	600 mg dose	_
Absolute Bioavailability	31-76%	Preclinical (solution formulation)	_
Food Effect on Bioavailability	No clinically significant effect		

Metabolism and Excretion of Entrectinib

Entrectinib is primarily cleared through metabolism, with the major metabolic pathway being N-demethylation to its active metabolite, M5, which is mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. Another significant circulating metabolite is M11, a quaternary glucuronide conjugate formed by direct N-glucuronidation.

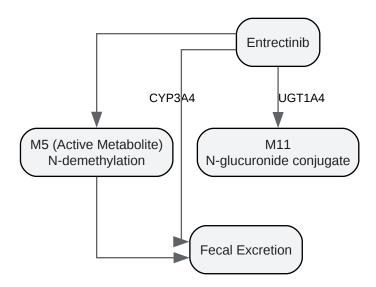
Excretion of Entrectinib and its metabolites is mainly through the feces. Following a single oral dose of radiolabeled Entrectinib, approximately 83% of the radioactivity was recovered in the



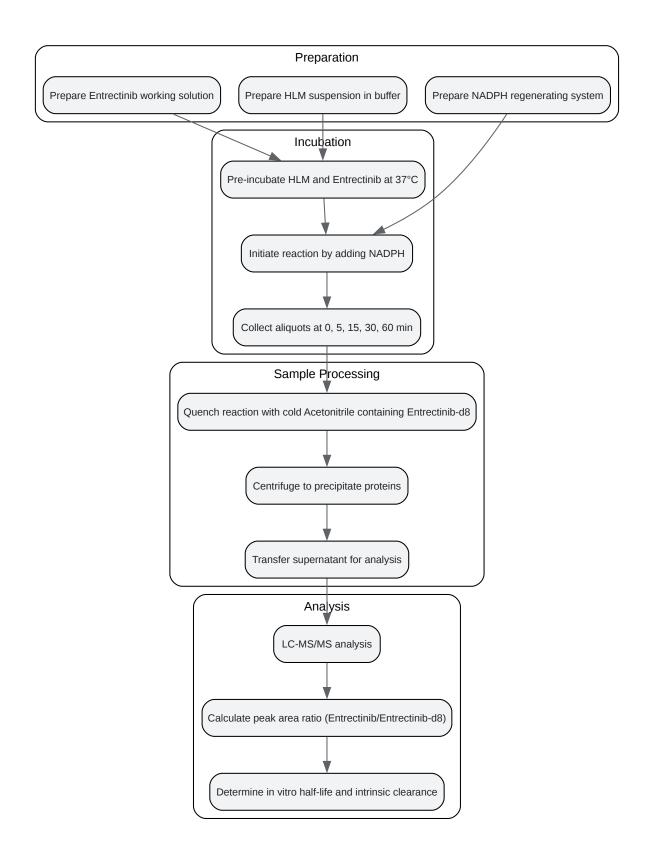
feces, with only about 3% found in the urine. Unchanged Entrectinib accounted for 36% of the dose in the feces, while the active metabolite M5 accounted for 22%.

Entrectinib Metabolic Pathway

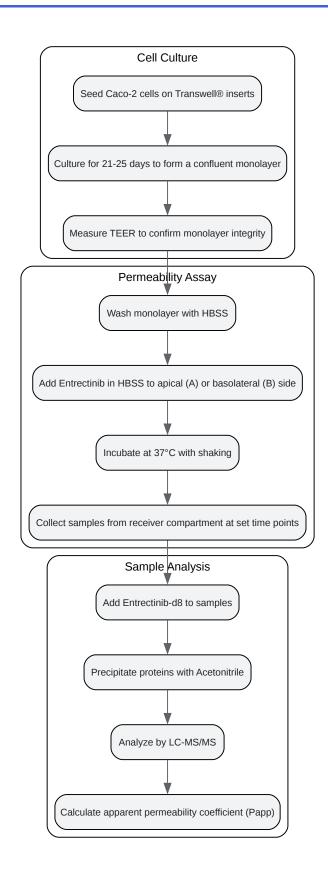












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